molecular formula C9H8Cl2O2 B1346657 3-(3,4-Dichlorophenoxy)propanal

3-(3,4-Dichlorophenoxy)propanal

Cat. No.: B1346657
M. Wt: 219.06 g/mol
InChI Key: OCEBIPWORSHUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenoxy)propanal is an organochlorine compound characterized by a propanal backbone substituted with a 3,4-dichlorophenoxy group. Its molecular formula is C₉H₈Cl₂O₂, and its structural features include a terminal aldehyde group and a dichlorinated aromatic ring connected via an ether linkage. Key identifiers include:

  • SMILES: ClC1=C(C=CC(=C1)OCCC=O)Cl
  • InChIKey: OCEBIPWORSHUFM-UHFFFAOYSA-N
  • Synonyms: 3-(3,4-Dichlorophenyl)propionaldehyde, Benzenepropanal,3,4-dichloro- .

This compound is structurally analogous to phenoxy herbicides and aldehyde derivatives, but its specific applications remain less documented in publicly available literature. Its reactivity is influenced by the electron-withdrawing chlorine substituents and the aldehyde group, which may facilitate condensation or oxidation reactions.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)propanal

InChI

InChI=1S/C9H8Cl2O2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2

InChI Key

OCEBIPWORSHUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCC=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylthio)-propanal

Property 3-(3,4-Dichlorophenoxy)propanal 3-(Methylthio)-propanal
Molecular Formula C₉H₈Cl₂O₂ C₄H₈OS
Key Substituents 3,4-Dichlorophenoxy, aldehyde Methylthio (-SCH₃), aldehyde
Applications Potential herbicide intermediate Food flavoring (e.g., fish sauces)
Reactivity Electrophilic aldehyde; chlorinated aromatic stability Sulfur-containing aldehyde prone to oxidation

Key Difference: The sulfur atom in 3-(methylthio)-propanal contributes to its role in food flavoring, whereas the chlorine atoms in 3-(3,4-Dichlorophenoxy)propanal suggest agrochemical utility .

Isobutyraldehyde (2-Methylpropanal)

Property 3-(3,4-Dichlorophenoxy)propanal Isobutyraldehyde
Molecular Formula C₉H₈Cl₂O₂ C₄H₈O
Structure Dichlorophenoxy-propanal Branched-chain aldehyde (2-methyl)
Boiling Point Not reported 63–64°C
Applications Research chemical Solvent, fragrance intermediate

Key Difference: The branched structure of isobutyraldehyde reduces steric hindrance compared to the planar aromatic system in 3-(3,4-Dichlorophenoxy)propanal, favoring volatility and industrial use .

2,4-Dichlorophenoxy Acetic Acid (2,4-D) Esters

Property 3-(3,4-Dichlorophenoxy)propanal 2,4-D Esters (e.g., isobutyl ester)
Molecular Formula C₉H₈Cl₂O₂ C₈H₈Cl₂O₃ (varies by ester)
Functional Groups Aldehyde, ether Carboxylic acid ester, ether
Applications Undocumented Herbicides (broadleaf weed control)

Key Difference: The absence of a carboxylic acid group in 3-(3,4-Dichlorophenoxy)propanal limits its herbicidal activity compared to 2,4-D derivatives, which are commercially established .

2-Methyl-3-(3,4-methylenedioxyphenyl)propanal

Property 3-(3,4-Dichlorophenoxy)propanal 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal
Molecular Formula C₉H₈Cl₂O₂ C₁₁H₁₂O₃
Substituents Dichlorophenoxy Methylenedioxy (O-CH₂-O), methyl branch
Odor/Use Not reported Floral-green odor (perfumery)

Key Difference : The methylenedioxy group in the latter enhances its solubility in organic matrices, making it suitable for fragrances, unlike the chlorinated analog .

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